tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
The compound “tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate” is similar to the requested compound . It has a CAS Number of 169206-55-7 and a linear formula of C12H20N2O4 .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h4-9H2,1-3H3 . This can be used to generate the molecular structure.Physical and Chemical Properties Analysis
The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has a molecular weight of 255.31 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
This compound is a versatile intermediate in organic synthesis, particularly in the preparation of biologically active heterocyclic compounds. A study describes the reaction of this compound with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, showcasing its utility in generating spirocyclic structures with potential biological activity (Moskalenko & Boev, 2012). Similarly, synthesis pathways have been developed for related compounds, underscoring the compound's role in accessing chemical spaces complementary to piperidine ring systems, which are crucial in medicinal chemistry (Meyers et al., 2009).
Chemical Space Exploration and Bioactivity
Spirocyclic compounds, such as tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, are key scaffolds in the synthesis of novel biologically active molecules. One study highlights the use of similar spirocyclic compounds in the synthesis of gabapentin-base derivatives with potential neuroactive properties, demonstrating the compound's relevance in drug discovery (Amirani Poor et al., 2018).
Structural and Conformational Studies
Research into the molecular structure and conformation of spirocyclic compounds, including derivatives of this compound, reveals insights into their chemical behavior and potential interactions in biological systems. Studies employing NMR spectroscopy and crystallography have elucidated the absolute configurations and conformational dynamics of these molecules, which are critical for understanding their biological activity (Jakubowska et al., 2013).
Novel Synthetic Methodologies
Innovative synthetic approaches utilizing this compound have been developed to construct complex molecular architectures efficiently. For instance, the synthesis of related spirocyclic compounds from commercially available reagents opens new avenues for the production of important biologically active compounds, highlighting the compound's importance in synthetic organic chemistry (Ogurtsov & Rakitin, 2020).
Safety and Hazards
The compound “tert-Butyl 3-oxo-1-oxa-8-azaspiro [4.5]decane-8-carboxylate” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHBYDKBBFVKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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